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Compound of Interest

Compound Name: Methyl lycernuate A

Cat. No.: B15145922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
Lycernuate A, also known as Methyl 2-hydroxytetracosanoate or Methyl Cerebronate. Due to

the limited availability of published experimental spectra for this specific compound, this

document presents a detailed, predicted spectroscopic profile based on established principles

of NMR, MS, and IR spectroscopy and data from structurally similar long-chain fatty acid

methyl esters. This guide is intended to support researchers in the identification,

characterization, and quality control of Methyl Lycernuate A.

Chemical Structure and Properties
IUPAC Name: Methyl 2-hydroxytetracosanoate

Synonyms: Methyl Lycernuate A, Methyl Cerebronate

CAS Number: 2433-95-6[1][2][3]

Chemical Formula: C₂₅H₅₀O₃[1][2]

Molecular Weight: 398.66 g/mol
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The following tables summarize the predicted spectroscopic data for Methyl Lycernuate A.

These predictions are derived from the analysis of functional groups and comparison with

spectral data of similar long-chain hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Methyl Lycernuate A (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 dd 1H H-2 (CH-OH)

~3.75 s 3H -OCH₃ (Methyl Ester)

~2.50 br s 1H -OH

~1.65 m 2H H-3 (CH₂)

~1.25 br s 40H
H-4 to H-23 (-

(CH₂)₂₀-)

~0.88 t 3H H-24 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for Methyl Lycernuate A (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

~175.5 C-1 (C=O, Ester)

~70.5 C-2 (CH-OH)

~52.0 -OCH₃ (Methyl Ester)

~34.5 C-3

~31.9 Methylene chain

~29.7 (-(CH₂)n-) bulk signal

~29.4 Methylene chain

~29.3 Methylene chain

~25.0 Methylene chain

~22.7 C-23

~14.1 C-24 (Terminal CH₃)

Mass Spectrometry (MS)
Table 3: Predicted Key Fragmentation Peaks for Methyl Lycernuate A (Electron Ionization -

EI)

m/z Proposed Fragment

398 [M]⁺ (Molecular Ion)

380 [M-H₂O]⁺

367 [M-OCH₃]⁺

339 [M-COOCH₃]⁺

90 [HO-CH-COOCH₃]⁺ (McLafferty + 1)

87 [CH₃OOC-CH=OH]⁺

74
[CH₃OOC-CH₂]⁺ (McLafferty rearrangement of

the methyl ester)
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Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for Methyl Lycernuate A

Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H Alcohol Stretch

~2920, ~2850 C-H Alkane Stretch

~1740 C=O Ester Stretch

~1465 C-H Alkane Bend

~1170 C-O Ester Stretch

~1050 C-O Alcohol Stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for long-

chain fatty acid methyl esters like Methyl Lycernuate A.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl Lycernuate A in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a pulse angle of 45-90 degrees.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-200 ppm) is required.

A longer acquisition time and a higher number of scans are necessary due to the low

natural abundance of ¹³C.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Methyl Lycernuate A (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or dichloromethane.

Gas Chromatography (GC):

Column: Use a non-polar capillary column (e.g., HP-5MS).

Injection: Inject 1 µL of the sample solution into the GC inlet.

Temperature Program: Start with an initial oven temperature of ~150°C, hold for 1-2

minutes, then ramp up to ~300°C at a rate of 5-10°C/min, and hold for a final period.

Mass Spectrometry (MS):

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).
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KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

ATR: Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample

preparation. Place a small amount of the sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like Methyl Lycernuate A.
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Workflow for Spectroscopic Analysis of Methyl Lycernuate A

Sample Preparation

NMR Analysis MS Analysis IR Analysis

Data Interpretation and Reporting
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Dissolve in CDCl3 with TMS Dilute in Volatile Solvent Prepare Sample (ATR/Film/Pellet)

Acquire 1H and 13C Spectra

NMR Spectral Data

Correlate and Interpret
Spectroscopic Data

GC-MS Analysis (EI)

Mass Spectrum Data

Acquire FT-IR Spectrum

IR Spectrum Data

Generate Technical Report

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Methyl Lycernuate A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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